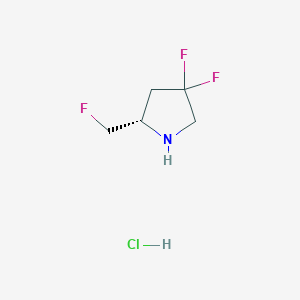![molecular formula C8H12O2 B2853562 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid CAS No. 2102409-83-4](/img/structure/B2853562.png)
2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a large scale . Another approach involves carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions: 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halides and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This property makes it a valuable scaffold in drug design, where it can enhance the potency and selectivity of therapeutic agents .
類似化合物との比較
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Cubanes: Another class of rigid, three-dimensional molecules used in drug design and materials science.
Higher Bicycloalkanes: Compounds with larger bicyclic structures that offer similar benefits in terms of rigidity and three-dimensionality.
Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid stands out due to its specific combination of the bicyclo[1.1.1]pentane core and the propanoic acid functional group. This combination provides a unique balance of rigidity, solubility, and reactivity, making it a versatile compound in various applications .
特性
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXKLHDGDEIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)


![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)



![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide](/img/structure/B2853499.png)
![1-ethyl-5-(2-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2853502.png)
